![molecular formula C9H13ClO B2648156 2-{双环[2.2.1]庚烷-2-基}乙酰氯 CAS No. 54057-58-8](/img/structure/B2648156.png)
2-{双环[2.2.1]庚烷-2-基}乙酰氯
描述
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a chemical compound with the CAS Number: 54057-58-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is bicyclo [2.2.1]hept-2-ylacetyl chloride .
Molecular Structure Analysis
The InChI code for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is 1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has a molecular weight of 172.65 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.科学研究应用
高分子工程与科学
Zutty 和 Whitworth (1964) 的一项研究探讨了双环 [2.2.1] 庚-2,5-二烯与氯乙烯的共聚反应,得到共聚物,其软化点随着降冰片烯浓度的增加而显着提高。该过程证明了该化合物在制造高软化、易加工的乙烯树脂中的实用性,为改善聚合物性能提供了一种新机制 (Zutty & Whitworth, 1964).
四面体
Anjum 和 Marco-Contelles (2005) 讨论了 PtCl2 介导的不饱和炔丙基羧酸盐环异构化以生成双环[4.1.0]庚烷烯醇酯。这种合成方法为“carane”家族的天然产物提供了一条途径,展示了该化合物在促进复杂化学转化和产生功能多样的双环结构中的作用 (Anjum & Marco-Contelles, 2005).
有机金属化学
Hines、Eason 和 Siebert (2017) 提供了对金(III) 催化的环异构化过程的见解,该过程有效地形成了双环[4.1.0]庚烷子结构。他们对 Ohloff-Rautenstrauch 重排的研究突出了精确区域和立体控制合成复杂分子的潜力,这与天然产物合成和药物发现工作有关 (Hines, Eason, & Siebert, 2017).
四面体
Dauben 和 Cargill (1961) 研究了Δ2,5-双环[2.2.1]庚二烯光化学转化为四环烯,显示了在紫外线照射下异构化化合物的能力。这项研究强调了利用光来诱导环状化合物发生重大结构变化的潜力,这可以应用于材料科学和合成化学中 (Dauben & Cargill, 1961).
有机化学杂志
Armstrong、Bhonoah 和 White (2009) 探讨了 7-氮杂双环[2.2.1]庚烷-2-羧酸在有机催化醛醇反应中的催化潜力,发现它比单环类似物更具选择性。这突出了该化合物结构对其催化效率和选择性的重要性,证明了其在合成有机化学中应用于实现更有效和选择性的反应 (Armstrong, Bhonoah, & White, 2009).
安全和危害
The safety information for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H319 . This suggests that the compound may cause serious eye irritation. Always handle chemicals with appropriate safety measures.
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBCUSJUMCJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

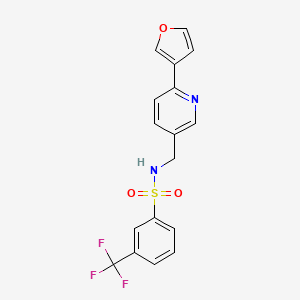
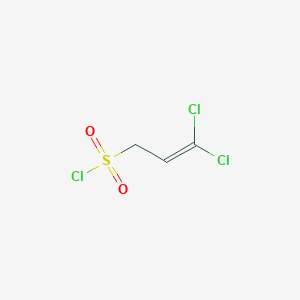
![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)
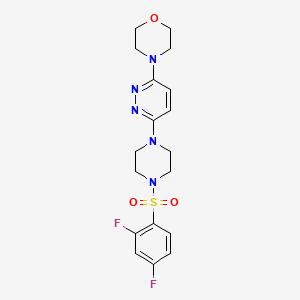
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

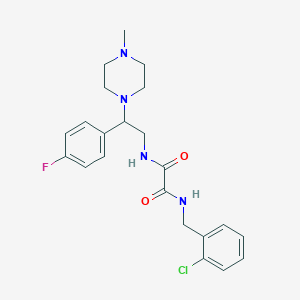
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)
amino]thiophene-2-carboxamide](/img/structure/B2648089.png)
![1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B2648090.png)
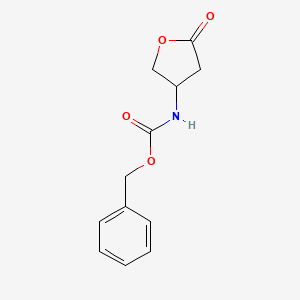
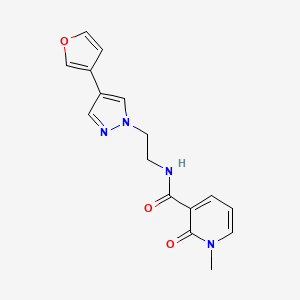
![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)